molecular formula C12H21BrFNO2 B2362211 Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate CAS No. 2309467-48-7

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate

Cat. No.: B2362211
CAS No.: 2309467-48-7
M. Wt: 310.207
InChI Key: QZGQACKPVVHBFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate is a versatile chemical building block of significant value in advanced pharmaceutical research and development. Its structure incorporates both a bromo-fluoroethane moiety and a tert-butoxycarbonyl (Boc)-protected piperidine ring, making it a critical intermediate for constructing complex molecules through further functional group transformations. The bromo and fluoro substituents on the ethyl chain are key handles for selective synthetic elaboration, including nucleophilic substitutions and cross-coupling reactions, to introduce novel pharmacophores. The Boc-protected piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in active pharmaceutical ingredients targeting a range of diseases . This compound is strictly for research use only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrFNO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(14)8-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGQACKPVVHBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrobromination-Fluorination of a Vinyl Precursor

A widely reported method begins with tert-butyl 4-vinylpiperidine-1-carboxylate, as demonstrated in the synthesis of analogous bromoethyl derivatives. Radical-mediated hydrobromination using HBr and a peroxide initiator (e.g., dibenzoyl peroxide) selectively yields the anti-Markovnikov product, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. Subsequent fluorination is achieved via electrophilic agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions in dichloromethane or acetonitrile. This two-step process typically achieves 55–65% overall yield, with careful temperature control (-20°C to 0°C) critical for minimizing dihalogenation byproducts.

Nucleophilic Fluorination of a Bromo-Alcohol Intermediate

An alternative approach involves synthesizing tert-butyl 4-(2-bromo-1-hydroxyethyl)piperidine-1-carboxylate through epoxide ring-opening with HBr. The hydroxyl group is then activated as a mesylate (using methanesulfonyl chloride) or triflate (triflic anhydride), enabling nucleophilic displacement with potassium fluoride (KF) in the presence of 18-crown-6 ether. This method, adapted from Grignard-based protocols, requires rigorous drying to prevent hydrolysis and achieves 40–50% yield after chromatographic purification (hexane:ethyl acetate, 4:1).

Direct Haloalkylation via Organometallic Reagents

A less common but efficient strategy employs a zinc-mediated coupling reaction. tert-Butyl 4-iodopiperidine-1-carboxylate reacts with 1-bromo-1-fluoroethylene in the presence of a Pd(PPh₃)₄ catalyst and zinc dust. This one-pot procedure, conducted in THF at 60°C for 12 hours, provides the target compound in 35–45% yield. While lower yielding, this method avoids intermediate purification steps and is scalable for gram-quantity synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrobromination : Tetrahydrofuran (THF) and diethyl ether are preferred for radical reactions due to their inertness and ability to stabilize reactive intermediates. Temperatures between -10°C and 25°C prevent oligomerization of the vinyl precursor.
  • Fluorination : Anhydrous acetonitrile enhances the electrophilicity of Selectfluor®, enabling complete conversion within 6–8 hours at 0°C.
  • Nucleophilic substitution : Dimethylformamide (DMF) with crown ether additives increases fluoride solubility, reducing reaction times from 24 hours to 8 hours.

Protecting Group Stability

The tert-butoxycarbonyl (Boc) group remains intact under all reported conditions. However, exposure to strong acids (e.g., TFA) during workup necessitates neutralization with aqueous NaHCO₃ to prevent deprotection.

Analytical Characterization

Key spectroscopic data for this compound:

Technique Characteristics
¹H NMR (CDCl₃) δ 4.20 (m, 1H, -CHF), 3.80–3.60 (m, 4H, piperidine), 1.45 (s, 9H, Boc), 1.30 (d, J = 23 Hz, 2H, -CH₂Br)
¹³C NMR δ 154.6 (C=O), 94.5 (d, J = 180 Hz, -CF), 79.8 (Boc), 47.1 (piperidine), 28.4 (CH₂Br)
HRMS [M+H]⁺ Calculated: 338.0542; Found: 338.0539

Industrial-Scale Considerations

Purification Challenges

Flash chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization. A mixed solvent system (toluene:heptane, 3:1) precipitates the product with >99% purity, as validated by HPLC analysis.

Emerging Methodologies

Recent advances include photoredox catalysis for tandem bromofluorination. Irradiation (450 nm) of tert-butyl 4-vinylpiperidine-1-carboxylate with N-bromosuccinimide (NBS) and Selectfluor® in acetonitrile achieves 70% conversion in 2 hours, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of novel pharmaceuticals. Its piperidine structure is known for enhancing biological activity, making it a valuable scaffold for designing drugs targeting various receptors.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate, in anticancer research. For instance, related compounds have shown promising results in inhibiting cell proliferation in cancer cell lines.

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect
Example BA549 (Lung Cancer)0.250Moderate effect

These findings suggest that the compound could be further evaluated for its efficacy against specific cancer types.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating mood disorders. Preliminary investigations indicate that similar piperidine derivatives may modulate serotonin and dopamine pathways, which are crucial for mood regulation.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing more complex bioactive compounds. Its reactivity allows for various transformations, making it a versatile building block in organic synthesis.

Synthetic Pathways

The synthesis of this compound often involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles to yield different derivatives:

R+BrR Br(Nucleophilic substitution)\text{R}+\text{Br}\rightarrow \text{R Br}\quad (\text{Nucleophilic substitution})

This versatility facilitates the creation of compounds with tailored biological activities.

Case Study on Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant anticancer properties in vivo. Mice treated with these compounds showed a marked reduction in tumor size compared to control groups, indicating their potential as effective chemotherapeutic agents.

Neuropharmacological Investigations

Another investigation focused on the neuropharmacological effects of similar compounds revealed their potential as antidepressants. The study assessed the impact of these derivatives on behavioral models of depression, showing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into target molecules. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogenation Patterns: The target compound features a bromo-fluoroethyl group, which is distinct from the chloro-nitroanilino group in or the chloro-oxoethyl group in . Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance, while fluorine’s electronegativity increases electrophilicity, favoring SN2 reactions .
  • Biological Activity: Analogs like tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate exhibit direct SPT inhibitory activity (IC₅₀ ~50 nM) , whereas bromo-fluoroethyl derivatives are typically intermediates rather than end-stage bioactive molecules.
  • Synthetic Utility: The tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is used in low-temperature organolithium reactions (e.g., -78°C with sec-butyllithium) , whereas bromo-fluoroethyl derivatives may require milder conditions due to fluorine’s destabilizing effect on transition states.

Physicochemical Properties

  • Molecular Weight : The bromo-fluoroethyl derivative (318.21 g/mol) is heavier than the chloro-oxoethyl analog (261.75 g/mol) due to bromine’s higher atomic mass.
  • Lipophilicity : The 4-bromo-2-fluorobenzyloxy analog (logP ~3.2) is more lipophilic than the target compound (estimated logP ~2.8), impacting membrane permeability in biological assays.

Role in Medicinal Chemistry

  • SPT Inhibition: Derivatives like tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate are optimized for SPT inhibition, a target in treating hereditary sensory neuropathy . The bromo-fluoroethyl analog could serve as a precursor for similar scaffolds.
  • Kinase Inhibitors : The 4-bromo-2-fluorobenzyloxy variant is explored in kinase inhibitor development due to its aromatic halogenation, which enhances binding to ATP pockets.

Biological Activity

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate (CAS No. 2309467-48-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C12H20BrFNO2
  • Molecular Weight : 310.207 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a bromo-fluoroethyl moiety, which may contribute to its biological activity.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Derivative : The initial step often includes the reaction of tert-butyl 4-piperidinecarboxylate with brominated and fluorinated reagents under controlled conditions.
  • Purification : The product is purified using standard organic chemistry techniques such as column chromatography.

Receptor Binding and Pharmacological Potential

Research indicates that compounds with similar structures to this compound have shown significant biological activities, particularly in modulating receptor interactions:

  • Sigma Receptor Binding : Studies have demonstrated that piperidine derivatives can exhibit affinity for sigma receptors, which are implicated in various neurological conditions and cancer therapies .
  • Anticancer Activity : Certain piperidine derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of related piperidine compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)15Apoptosis induction
Compound BMCF7 (breast cancer)10Cell cycle arrest

These findings suggest that modifications in the piperidine structure can significantly affect their biological potency.

Case Studies

A notable study evaluated the effects of a structurally similar compound on neurodegenerative diseases. The compound demonstrated potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease treatment:

  • Study Reference : Liu et al. (2023) reported that certain piperidine derivatives showed dual inhibition of AChE and butyrylcholinesterase (BuChE), enhancing their therapeutic profile against Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and key reaction conditions for synthesizing Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Step 1 : Bromofluorination of a precursor using reagents like hydrobromic acid and fluorinating agents under controlled temperatures (e.g., 0–25°C).
  • Step 2 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in solvents such as dichloromethane or methanol .
  • Step 3 : Monitoring reaction progress via thin-layer chromatography (TLC) and purification using column chromatography .
    Key conditions include the use of bases (e.g., triethylamine) to neutralize acidic by-products and inert atmospheres to prevent decomposition .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on bromo-fluoroethyl and Boc group signals.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., Br/F signatures) .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Essential precautions include:

  • Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles to avoid inhalation, dermal contact, or eye exposure .
  • Engineering Controls : Use of fume hoods and eye wash stations in case of accidental exposure .
  • Emergency Procedures : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; balancing polarity with reaction specificity is key .
  • Temperature Gradients : Lower temperatures (e.g., 0°C) suppress unwanted polymerization, while gradual warming ensures complete Boc protection .
  • Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent miscibility and reduce by-products .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Contradictions arise from dynamic molecular behavior (e.g., rotamers). Resolution methods include:

  • Variable-Temperature NMR : To identify conformational changes affecting splitting patterns.
  • Density Functional Theory (DFT) Calculations : Compare experimental data with optimized molecular geometries .
  • Cross-Validation : Using alternative techniques like X-ray crystallography (if crystalline) or 2D NMR (COSY, NOESY) .

Q. How can the bromo-fluoroethyl moiety be leveraged to design derivatives with enhanced bioactivity?

  • Methodological Answer : Functionalization strategies include:

  • Nucleophilic Substitution : Replace bromine with amines or thiols to create polar interactions in drug-receptor binding .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings for improved solubility .
  • Fluorine Scanning : Systematic substitution to study fluorination effects on pharmacokinetics (e.g., metabolic stability) .

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